Climbazole-d4

Description

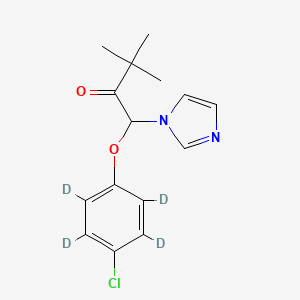

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675772 | |

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185117-79-6 | |

| Record name | 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Climbazole-d4 and its chemical structure?

For researchers, scientists, and drug development professionals, understanding the characteristics of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a comprehensive overview of Climbazole-d4, a deuterated analog of the antifungal agent Climbazole.

Core Properties and Chemical Structure

This compound is a synthetic, isotopically labeled form of Climbazole, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification of Climbazole in various biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | [1] |

| CAS Number | 1185117-79-6 | [2][3] |

| Molecular Formula | C₁₅H₁₃D₄ClN₂O₂ | [2][3][4] |

| Molecular Weight | 296.79 g/mol | [3][4] |

| Monoisotopic Mass | 296.1229625 Da | [1] |

| Appearance | White to off-white solid | [4][5] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Isotopic Enrichment | d₄=94.82%, d₃=5.06%, d₂=0.12% | [4] |

| Solubility | Soluble in Chloroform; Sparingly soluble in Methanol | [2] |

Chemical Structure of this compound

The chemical structure of this compound is depicted in the following diagram. The four deuterium atoms are located on the phenyl ring.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Climbazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Climbazole-d4, an isotopically labeled imidazole antifungal agent. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, analytical chemistry, and toxicological studies. This document details the compound's fundamental characteristics, outlines key experimental methodologies for its analysis, and illustrates relevant biochemical and analytical pathways.

Core Compound Identification and Properties

This compound is the deuterium-labeled version of Climbazole, a topical antifungal agent frequently used in the treatment of fungal skin infections like dandruff and eczema.[1][2] The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for quantification of Climbazole in various biological and environmental matrices by mass spectrometry-based methods such as GC-MS or LC-MS.[3][4]

Table 1: General and Chemical Identifiers for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | [5] |

| Synonyms | (±)-Climbazole-d4 (phenyl-d4), BAY-e 6975-d4, Crinipan AD-d4 | [6][7][8] |

| CAS Number | 1185117-79-6 | [3][5][7][9] |

| Molecular Formula | C₁₅H₁₃D₄ClN₂O₂ | [4][7][9][10] |

| Canonical SMILES | CC(C)(C)C(=O)C(OC1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H])N2C=CN=C2 | [3][4] |

| InChIKey | OWEGWHBOCFMBLP-UGWFXTGHSA-N | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 296.78 g/mol , 296.79 g/mol , 296.8 g/mol | [3][5][7][9][10] |

| Exact Mass | 296.1229625 Da | [5] |

| Appearance | White to Off-White Solid | [7][10] |

| Melting Point | 82-84°C | [6][7] |

| Boiling Point | 447.5 ± 40.0 °C (Predicted for non-deuterated Climbazole) | [1][11] |

| Solubility | Soluble in Chloroform; Sparingly soluble in Methanol | [3][4][7] |

| Storage Temperature | -20°C | [3][6][7] |

| Stability | Stable for ≥ 4 years at recommended storage conditions | [4] |

| Purity (HPLC) | >99.00% | [3][10] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄); 98.68% (d₄=94.82%) | [4][10] |

Note: Some properties like boiling point, density, and pKa are predicted values for the non-deuterated parent compound, Climbazole, as specific experimental data for this compound is limited.

Experimental Protocols and Methodologies

The analysis and quantification of Climbazole and its metabolites heavily rely on the use of this compound as an internal standard. Below are detailed methodologies commonly employed.

LC-MS/MS is a highly sensitive and specific method for quantifying Climbazole metabolites in biological samples, such as human urine.[12] this compound is essential for correcting variations in sample preparation and instrument response.

Sample Preparation (Human Urine): [12]

-

Enzymatic Hydrolysis: To measure total metabolite concentration (conjugated and unconjugated), urine samples undergo enzymatic hydrolysis to cleave glucuronide conjugates.

-

Internal Standard Spiking: A known concentration of this compound solution is added to each sample at the beginning of the preparation process.

-

Online Solid Phase Extraction (SPE): The sample is loaded onto an SPE column to concentrate the analytes and remove interfering matrix components. The analytes are then eluted directly into the LC-MS/MS system.

Chromatographic Conditions:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12]

-

Column: A reverse-phase C18 column is typically used for separation.[13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is employed.[13][14]

-

Flow Rate: Optimized for the specific column dimensions and particle size.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (Climbazole metabolites) and the internal standard (this compound) are monitored.

-

Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

HPLC with UV detection is a standard method for assessing the purity of this compound raw material.

Chromatographic Conditions: [10][13]

-

System: Agilent 1100 series HPLC or equivalent.[13]

-

Column: Reverse-phase C18 column (e.g., Kinetex 5 µm, 50 x 4.6 mm).[13]

-

Mobile Phase: Isocratic mixture of a phosphate buffer (pH 7.4) and Acetonitrile (e.g., 40:60 v/v).[13]

-

Detection: UV spectrophotometer at a wavelength of 222 nm or 270 nm.[14][15]

-

Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of deuterium labeling.

Procedure:

-

Sample Preparation: A small amount of the this compound solid is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The spectrum is compared to the structure of Climbazole. The absence or significant reduction of signals corresponding to the protons on the 4-chlorophenoxy ring confirms successful deuteration at these positions. The presence of other characteristic peaks for the imidazole and butanone moieties confirms the overall structure. A certificate of analysis for this compound often states that the ¹H NMR spectrum is consistent with the proposed structure.[10]

Signaling Pathways and Logical Relationships

Climbazole functions as an imidazole antifungal agent. Its mechanism is believed to be similar to other azole fungicides like ketoconazole, which involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. By disrupting its production, Climbazole compromises the integrity of the cell membrane, leading to fungal cell death. Additionally, Climbazole has been shown to be a potent inducer of cytochrome P450 (CYP450) enzymes in rat liver, which has implications for drug metabolism studies.[4][8]

Caption: Proposed mechanism of Climbazole's antifungal action and its role in inducing CYP450 enzymes.

The use of an isotopically labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. It ensures high accuracy and precision by accounting for analyte loss during sample processing and for variations in instrument response (matrix effects).

Caption: Standard experimental workflow for bioanalysis using an internal standard (IS) like this compound.

This compound is an ideal internal standard for Climbazole because it is chemically identical but mass-shifted. This ensures that it co-elutes chromatographically and behaves similarly during extraction and ionization, while being clearly distinguishable by the mass spectrometer.

Caption: Relationship between Climbazole (analyte) and this compound (internal standard).

References

- 1. CLIMBAZOLE - Ataman Kimya [atamanchemicals.com]

- 2. CLIMBAZOLE - Ataman Kimya [atamanchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C15H17ClN2O2 | CID 46781039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Delchimica [delchimica.com]

- 7. dev.usbio.net [dev.usbio.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Climbazole CAS#: 38083-17-9 [m.chemicalbook.com]

- 12. A validated LC-MS/MS method for the quantification of climbazole metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. HPLC Method for Determination of Climbazole in Dandruff Shampoo on Primesep B Column | SIELC Technologies [sielc.com]

- 15. ijpsr.com [ijpsr.com]

Deuterated vs. Non-Deuterated Climbazole: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Investigation

This technical guide provides a comprehensive comparison of deuterated and non-deuterated climbazole for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, the strategic replacement of hydrogen with deuterium atoms in the climbazole molecule presents a promising avenue to enhance its pharmacokinetic profile and metabolic stability, potentially leading to improved therapeutic efficacy and safety. This document outlines the synthesis, physicochemical properties, and biological activities of both forms of climbazole, supported by detailed experimental protocols and comparative data.

Introduction to Climbazole and the Rationale for Deuteration

Climbazole is a topical antifungal agent widely used in the treatment of fungal skin infections, such as dandruff and seborrheic dermatitis. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Beyond its antifungal properties, climbazole has been observed to interact with androgenic pathways, exhibiting antagonistic effects on the androgen receptor.[1][2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate the metabolic fate of pharmacologically active compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are key players in drug metabolism. This increased bond strength can lead to a reduced rate of metabolism, prolonged half-life, and altered pharmacokinetic profile of the drug.

For climbazole, which is known to be metabolized by CYP enzymes, deuteration offers a compelling opportunity to improve its metabolic stability. By identifying and replacing the hydrogen atoms at the primary sites of metabolic attack, it is hypothesized that a deuterated version of climbazole would exhibit a more favorable pharmacokinetic profile, potentially leading to enhanced efficacy and a reduced dosing frequency.

Synthesis and Physicochemical Properties

Synthesis of Non-Deuterated and Deuterated Climbazole

Non-Deuterated Climbazole Synthesis: The synthesis of non-deuterated climbazole is well-established and typically involves the reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-1-butanone with a suitable imidazolylating agent.[3]

Proposed Synthesis of Deuterated Climbazole: A specific synthesis for deuterated climbazole has not been reported in the literature. However, a plausible approach involves the use of deuterated starting materials or the application of hydrogen-isotope exchange reactions on the climbazole scaffold or its precursors. For instance, deuteration of the aromatic chlorophenoxy ring could be achieved through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like heavy water (D₂O).[2][4][5][6][7][8][9][10][11][12][13]

Physicochemical Properties

The introduction of deuterium is expected to have a minimal impact on the fundamental physicochemical properties of climbazole, such as its molecular weight and polarity. However, subtle changes in properties like melting point and solubility have been observed in other deuterated compounds.[14]

Table 1: Comparison of Physicochemical Properties of Non-Deuterated and Predicted Deuterated Climbazole

| Property | Non-Deuterated Climbazole | Predicted Deuterated Climbazole |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | C₁₅H₁₇-n DₙClN₂O₂ |

| Molecular Weight ( g/mol ) | 292.76[15] | Slightly higher than 292.76 |

| Melting Point (°C) | 96-99[15][16] | Potentially slightly altered |

| Solubility in Water | Insoluble[16][17][18] | Expected to be similar to non-deuterated form |

| Solubility in Organic Solvents | Soluble in alcohols, glycols, surfactants, and perfume oils[17][18] | Expected to be similar to non-deuterated form |

Pharmacokinetics and Metabolism

The primary rationale for deuterating climbazole is to improve its metabolic stability. While specific data for deuterated climbazole is not available, the principles of the kinetic isotope effect allow for predictions of its pharmacokinetic behavior.

Metabolism of Non-Deuterated Climbazole: The metabolism of climbazole involves phase I oxidation reactions catalyzed by cytochrome P450 enzymes. Studies in rats have implicated CYP2B1 and CYP3A2 in its metabolism. Human metabolism leads to the formation of hydroxylated metabolites that are excreted in the urine.[19]

Predicted Metabolism of Deuterated Climbazole: By strategically placing deuterium atoms at the metabolically labile positions of the climbazole molecule, the rate of enzymatic degradation is expected to decrease. This would likely result in a longer plasma half-life and increased overall drug exposure (AUC).

Table 2: Comparative Pharmacokinetic Parameters of Non-Deuterated and Predicted Deuterated Climbazole

| Parameter | Non-Deuterated Climbazole | Predicted Deuterated Climbazole |

| Metabolizing Enzymes | Cytochrome P450 (CYP) | Cytochrome P450 (CYP) |

| In Vitro Half-life (t½) | Data not available | Expected to be longer |

| Intrinsic Clearance (Clint) | Data not available | Expected to be lower |

| In Vivo Half-life (t½) | Data not available | Expected to be longer |

| Area Under the Curve (AUC) | Data not available | Expected to be higher |

Pharmacodynamics and Biological Activity

Deuteration is not expected to significantly alter the mechanism of action or the intrinsic biological activity of climbazole. The deuterated compound should retain its antifungal properties and its effects on androgen and estrogen receptors.

Table 3: Comparative Pharmacodynamic Parameters of Non-Deuterated and Predicted Deuterated Climbazole

| Parameter | Non-Deuterated Climbazole | Predicted Deuterated Climbazole |

| Antifungal Activity (Mechanism) | Inhibition of ergosterol biosynthesis | Expected to be the same |

| Androgen Receptor (AR) Activity | Antagonist (IC₅₀ = 13.6 µM)[1] | Expected to have similar antagonist activity |

| Estrogen Receptor α (ERα) Activity | Agonist at >10 µM[1] | Expected to have similar agonist activity |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and comparison of deuterated and non-deuterated climbazole.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated and non-deuterated climbazole in human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated climbazole)

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

Androgen and Estrogen Receptor Binding Assays

Objective: To determine the binding affinity (e.g., IC₅₀) of deuterated and non-deuterated climbazole to the androgen and estrogen receptors.

Materials:

-

Test compounds (deuterated and non-deuterated climbazole)

-

Recombinant human androgen receptor and estrogen receptor α

-

Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERα)

-

Assay buffer

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a multi-well plate, incubate the recombinant receptor with the radiolabeled ligand and varying concentrations of the test compound or a known reference compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the unbound radioligand using a suitable method (e.g., filtration, charcoal dextran).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Analytical Method for Climbazole Quantification (HPLC)

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of climbazole in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (containing 10 mM potassium dihydrogen phosphate, pH 4.0) in a 60:40 (v/v) ratio.[20]

-

Flow Rate: 0.8 mL/min.[20]

-

Column Temperature: 35°C.[20]

-

Detection Wavelength: 224 nm and 305 nm.[20]

-

Injection Volume: 20 µL.

Sample Preparation:

-

For shampoo samples, accurately weigh a portion of the shampoo and dissolve it in the mobile phase with the aid of sonication.[21][22]

-

Filter the sample solution through a 0.45 µm filter before injection.

Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Conclusion

The deuteration of climbazole represents a promising strategy for enhancing its therapeutic potential. By reducing the rate of metabolic clearance, a deuterated analog is expected to exhibit improved pharmacokinetic properties, potentially leading to increased efficacy and a more convenient dosing regimen. This technical guide provides a foundational framework for researchers and drug developers interested in exploring the synthesis, characterization, and biological evaluation of deuterated climbazole. The provided experimental protocols and comparative data tables serve as a valuable resource for initiating and guiding such research endeavors. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic advantages of deuterated climbazole.

References

- 1. Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An in Silico and in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal climbazole alters androgenic pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 14. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Method for Determination of Climbazole in Dandruff Shampoo on Primesep B Column | SIELC Technologies [sielc.com]

- 18. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 19. Human urinary excretion kinetics of the antimycotic climbazole: Biomonitoring of two new metabolites after oral and dermal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of four anti-dandruff agents including octopirox in shampoo products by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Method Development for the Quantification of Climbazole-d4 in Environmental Matrices using LC-MS/MS

Application Note

Abstract

This application note details a sensitive and robust analytical method for the quantification of Climbazole-d4 in various environmental matrices, including water, soil, and sediment. The method utilizes solid-phase extraction (SPE) for aqueous samples and ultrasonic extraction for solid samples, followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This compound, a deuterated analog of the antifungal agent climbazole, is often used as an internal standard in environmental monitoring studies. This protocol provides a comprehensive workflow for the accurate and precise measurement of this compound, which is crucial for assessing the fate and transport of climbazole in the environment.

Introduction

Climbazole is an imidazole antifungal agent commonly used in anti-dandruff shampoos and other personal care products.[1][2] Its widespread use raises concerns about its potential environmental impact due to its release into wastewater and subsequent distribution in aquatic and terrestrial ecosystems.[1] Accurate quantification of climbazole in environmental samples is essential for ecotoxicological risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in mass spectrometry-based quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the extraction and analysis of this compound from water, soil, and sediment samples.

Experimental

Materials and Reagents

-

This compound (purity ≥95%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Oasis HLB SPE Cartridges (or equivalent)

-

Syringe filters (0.22 µm, PTFE or regenerated cellulose)

Sample Preparation

-

For samples with expected low concentrations (<10 µg/L), pre-concentration is required.[1]

-

Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter.

-

Spike the filtered sample with a known concentration of a suitable internal standard if this compound is not being used as one. For this method development, this compound is the target analyte.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

For samples with expected high concentrations (>10 µg/L), filtration through a 0.45-µm syringe filter may be sufficient before direct injection.[1]

-

Homogenize the solid sample.

-

Weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of a suitable extraction surrogate if necessary.

-

Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Vortex the sample for 1 minute.

-

Perform ultrasonic extraction for 15-30 minutes in a sonicator bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 4-8) two more times.

-

Combine the supernatants and evaporate to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

-

The extract may require further clean-up using SPE as described for aqueous samples.

-

Reconstitute the final extract in 1 mL of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

A sensitive and specific UHPLC-MS/MS method is used for the analysis of this compound.[3]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Climbazole: 293.0 > 69.0[3]

-

This compound: 297.0 > 225.1 (Note: A more common fragmentation would be similar to climbazole, e.g., 297.0 > 73.0 or another characteristic fragment. The provided transition 296.0 > 225.1 from a study might be a typo or a specific observation, a transition of 297.0 > 225.1 for a d4 isotopologue is plausible).[3]

-

Results and Discussion

Method performance should be evaluated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method based on literature values for climbazole analysis in various environmental matrices.

| Parameter | Aqueous Samples | Solid Samples (Soil/Sediment) |

| Linear Range | 1 - 1000 ng/L | 0.1 - 100 ng/g |

| LOD | 0.1 - 1 ng/L | 0.01 - 0.1 ng/g |

| LOQ | 0.3 - 4 ng/L[3] | 0.03 - 0.3 ng/g |

| Recovery | 80 - 110% | 70 - 120%[5] |

| Precision (%RSD) | < 15% | < 20% |

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of this compound in environmental samples is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound in diverse environmental matrices. The use of UHPLC-MS/MS ensures high selectivity and accuracy, which is essential for environmental monitoring and risk assessment of climbazole. The detailed protocols for sample preparation and analysis can be readily implemented in environmental testing laboratories.

References

- 1. Ecotoxicity of climbazole, a fungicide contained in antidandruff shampoo | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultra-high-performance liquid chromatography-tandem mass spectrometry measurement of climbazole deposition from hair care products onto artificial skin and human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

Application Note: Utilizing Climbazole-d4 for Enhanced Accuracy in Metabolic Stability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a new chemical entity.[1][2] These assays measure the rate at which a compound is metabolized by enzymes, typically within liver fractions like microsomes or S9.[3][4] Climbazole, an antifungal agent used in various personal care products, is also studied for its metabolic fate and potential as an endocrine disruptor.[5][6] For accurate quantification of the parent compound's depletion in these assays, a reliable internal standard is essential. Climbazole-d4, a deuterated isotopologue of Climbazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its similar physicochemical properties and distinct mass, ensuring precise and accurate results.[7]

Principle of Metabolic Stability Assays with this compound

The in vitro metabolic stability assay involves incubating the test compound, Climbazole, with a preparation containing metabolic enzymes, such as human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[3] The reaction is initiated by adding a necessary cofactor, like NADPH.[8][9] At specific time points, aliquots are taken, and the metabolic reaction is stopped ("quenched") by adding a solvent like acetonitrile.

To correct for variations in sample processing and instrument response, a fixed amount of this compound is added to each sample as an internal standard (IS) after quenching.[7] The samples are then analyzed by LC-MS/MS. By monitoring the peak area ratio of Climbazole to this compound over time, the rate of metabolism can be accurately determined. The disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (Clint).[10]

Experimental Protocol: In Vitro Metabolic Stability of Climbazole in Human Liver Microsomes

This protocol outlines the substrate depletion method for determining the metabolic stability of Climbazole.

2.1 Materials and Reagents

-

Climbazole

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Control compounds (e.g., Dextromethorphan for high clearance, Verapamil for low clearance)

-

96-well incubation plates and collection plates

-

Incubator/shaker (37°C)

-

Centrifuge

2.2 Preparation of Solutions

-

Climbazole Stock Solution: Prepare a 10 mM stock solution of Climbazole in DMSO.

-

Climbazole Working Solution: Dilute the stock solution in buffer to achieve a final incubation concentration of 1 µM.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound in acetonitrile. This solution will also serve as the quenching solution.

-

Microsome Suspension: Thaw HLM on ice. Dilute with cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.[9]

2.3 Incubation Procedure

-

Add the Climbazole working solution to the wells of the 96-well incubation plate.

-

Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of the cold IS Working Solution (acetonitrile with this compound) to the corresponding wells.[9] The T=0 sample is quenched immediately after adding NADPH.

-

Include a negative control without NADPH to assess non-enzymatic degradation.

2.4 Sample Processing

-

Once all time points are collected and quenched, seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.5 LC-MS/MS Analysis

-

Instrumentation: A sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system is required.[7][11]

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode has been shown to be effective.[7]

-

Quantification: Use Multiple Reaction Monitoring (MRM) to detect the parent compound and the internal standard.

Data Presentation and Analysis

The rate of Climbazole disappearance is determined by plotting the natural logarithm of the percentage of Climbazole remaining against time.

3.1 Calculations

-

Calculate Peak Area Ratio:

-

Ratio = (Peak Area of Climbazole) / (Peak Area of this compound)

-

-

Calculate % Remaining:

-

% Remaining = (Ratio at time Tx / Ratio at time T0) * 100

-

-

Determine Half-Life (t½):

-

Plot ln(% Remaining) vs. time. The slope (k) of the linear regression line represents the elimination rate constant.

-

t½ (min) = 0.693 / |-k|

-

-

Determine Intrinsic Clearance (Clint):

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

-

3.2 Representative Data Table

The following table shows representative data for a metabolic stability assay of Climbazole.

| Time Point (min) | Peak Area (Climbazole) | Peak Area (this compound) | Peak Area Ratio | % Climbazole Remaining |

| 0 | 850,000 | 980,000 | 0.867 | 100.0% |

| 5 | 745,000 | 975,000 | 0.764 | 88.1% |

| 15 | 580,000 | 982,000 | 0.591 | 68.1% |

| 30 | 365,000 | 978,000 | 0.373 | 43.0% |

| 45 | 225,000 | 985,000 | 0.228 | 26.3% |

| 60 | 140,000 | 980,000 | 0.143 | 16.5% |

Calculated Parameters:

-

In Vitro Half-Life (t½): 25.6 minutes

-

Intrinsic Clearance (Clint): 54.1 µL/min/mg protein

Visualizations: Workflows and Pathways

Diagrams help visualize the experimental process and the underlying biological context.

Caption: Workflow for an in vitro metabolic stability assay.

Studies suggest Climbazole undergoes biotransformation and can also interact with steroidogenesis pathways.[5][12][13]

Caption: Simplified metabolic and interaction pathways of Climbazole.

Conclusion

The use of this compound as an internal standard is crucial for the reliable quantification of Climbazole in metabolic stability assays. Its co-elution and similar ionization efficiency, combined with a distinct mass-to-charge ratio, correct for matrix effects and experimental variability. This approach enables the generation of high-quality data necessary for making informed decisions in the drug discovery and development pipeline, as well as in toxicological assessments.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. Antifungal climbazole alters androgenic pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. Ultra-high-performance liquid chromatography-tandem mass spectrometry measurement of climbazole deposition from hair care products onto artificial skin and human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. beckman.com [beckman.com]

- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive and simultaneous quantification of zinc pyrithione and climbazole deposition from anti-dandruff shampoos onto human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Climbazole-d4 as a Tracer in In-Vitro and In-Vivo Studies

These application notes provide detailed protocols for utilizing Climbazole-d4 as a tracer in both in-vitro and in-vivo research settings. The primary application of this compound is as an internal standard for the highly accurate quantification of unlabeled climbazole in complex biological matrices using mass spectrometry. This enables precise pharmacokinetic, metabolic, and biodistribution studies.

Introduction to this compound as a Tracer

This compound is a deuterated analog of climbazole, an imidazole antifungal agent. Its utility as a tracer lies in its near-identical chemical and physical properties to climbazole, while its increased mass allows it to be distinguished by mass spectrometry (MS). When used as an internal standard, this compound is added in a known quantity to biological samples containing unknown amounts of climbazole. By comparing the MS signal intensity of climbazole to that of this compound, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

Key Applications:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of climbazole in in-vivo models.

-

In-Vitro Metabolism Studies: Investigating the metabolic fate of climbazole in liver microsomes, hepatocytes, or other cellular systems.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration of climbazole.

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of climbazole.

-

Environmental and Exposure Monitoring: Quantifying climbazole levels in various biological and environmental samples.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from validation of an LC-MS/MS method for the quantification of climbazole using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Climbazole) | m/z 293.1 → 128.1 |

| MRM Transition (this compound) | m/z 297.1 → 132.1 |

| Internal Standard Conc. | 100 ng/mL |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Protocols

In-Vitro Metabolism of Climbazole in Human Liver Microsomes

This protocol describes a typical in-vitro experiment to assess the metabolic stability of climbazole in human liver microsomes (HLMs) using this compound as an internal standard for accurate quantification.

Materials:

-

Climbazole

-

This compound (as internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of climbazole (10 mM) in DMSO.

-

Prepare a stock solution of this compound (1 mM) in DMSO.

-

Prepare a working solution of climbazole (100 µM) by diluting the stock solution in phosphate buffer.

-

Prepare a working internal standard solution (1 µM this compound) in ACN.

-

-

Incubation:

-

In a 96-well plate, add 5 µL of the 100 µM climbazole working solution to each well.

-

Add 185 µL of pre-warmed (37°C) phosphate buffer containing HLMs (final protein concentration 0.5 mg/mL) to each well.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold ACN containing the 1 µM this compound internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using the validated LC-MS/MS method described in Table 1.

-

Quantify the remaining concentration of climbazole at each time point by calculating the peak area ratio of climbazole to this compound and comparing it to a standard curve.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining climbazole against time.

-

Determine the in-vitro half-life (t½) from the slope of the linear regression.

In-Vivo Pharmacokinetic Study of Climbazole in Rats

This protocol outlines an in-vivo study to determine the pharmacokinetic profile of climbazole in rats following oral administration, using this compound for quantification.

Materials:

-

Climbazole

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Dosing Solution Preparation:

-

Prepare a suspension of climbazole in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

-

-

Animal Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of the climbazole suspension via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into tubes containing anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw the plasma samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of ice-cold ACN containing a known concentration of this compound (e.g., 100 ng/mL) to precipitate proteins and serve as the internal standard.

-

Vortex the samples for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using the validated LC-MS/MS method.

-

Quantify the concentration of climbazole in each plasma sample.

-

Data Analysis:

-

Plot the plasma concentration of climbazole versus time.

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Signaling Pathways and Experimental Workflows

Climbazole's Putative Mechanism of Endocrine Disruption

Climbazole has been shown to exhibit anti-androgenic properties. A potential mechanism involves the antagonism of the androgen receptor (AR).

Application Notes and Protocols for the Analytical Detection of Climbazole-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Climbazole-d4, a deuterated internal standard crucial for the accurate detection of the antifungal agent Climbazole. The primary analytical technique discussed is Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific method.

Introduction

Climbazole is a widely used topical antifungal agent found in numerous pharmaceutical and personal care products, particularly for the treatment of fungal skin infections like dandruff and eczema.[1][2] Accurate quantification of Climbazole in various matrices is essential for pharmacokinetic studies, quality control, and formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.

Analytical Techniques

The most robust and widely accepted method for the quantification of Climbazole, utilizing this compound as an internal standard, is UHPLC-MS/MS. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)

This method is ideal for detecting trace levels of Climbazole in complex matrices such as biological fluids (urine, plasma), and formulations (shampoos, creams). The use of deuterated Climbazole (this compound) as an internal standard is critical for achieving accurate and precise quantification.[3][4]

Key Method Parameters

A sensitive and specific UHPLC-MS/MS method has been developed and validated for the measurement of Climbazole. For quantification, Multiple Reaction Monitoring (MRM) is employed.[3][4]

| Analyte | MRM Transition (m/z) |

| Climbazole | 293.0 > 69.0 |

| This compound (Internal Standard) | 296.0 > 225.1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Climbazole and this compound.[3][4]

Method Validation Data

The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the analysis of Climbazole using this compound as an internal standard.

| Validation Parameter | Result |

| Linearity Range | 4 - 2000 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 4 ng/mL |

| Intra- and Inter-series Coefficients of Variation (CV) | Consistently below 15%, mostly below 10% |

| Accuracy (Mean Relative Recovery Rates) | 97% to 103% |

Table 2: Summary of Quantitative Data from a Validated UHPLC-MS/MS Method.[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the analysis of Climbazole using this compound as an internal standard by UHPLC-MS/MS.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

-

Climbazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Climbazole reference standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

b. Working Solutions:

-

Climbazole Working Solutions: Prepare a series of working solutions by serially diluting the Climbazole stock solution with methanol to achieve concentrations suitable for spiking into the matrix to create calibration standards.

-

This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration that will yield a consistent and robust signal in the MS detector after addition to all samples.

c. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

To a set of blank matrix aliquots (e.g., 100 µL of blank plasma or urine), spike with the appropriate volume of the Climbazole working solutions to create a calibration curve with at least six non-zero concentration levels (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

-

To every calibration standard and QC sample, add a fixed volume of the this compound working solution.

Sample Preparation Protocol (Example for Biological Fluids)

-

Protein Precipitation: To 100 µL of the spiked matrix sample (or study sample), add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex: Vortex the samples for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the UHPLC-MS/MS system.

UHPLC-MS/MS Instrumental Conditions

-

UHPLC System: A standard UHPLC system capable of generating pressures required for sub-2 µm particle columns.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Climbazole using this compound as an internal standard.

Caption: General experimental workflow for Climbazole analysis.

Postulated Human Metabolic Pathway of Climbazole

Climbazole undergoes metabolism in the human body, primarily through oxidation. The postulated pathway involves the formation of hydroxylated metabolites.[5]

Caption: Postulated metabolic pathway of Climbazole in humans.

References

- 1. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultra-high-performance liquid chromatography-tandem mass spectrometry measurement of climbazole deposition from hair care products onto artificial skin and human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated LC-MS/MS method for the quantification of climbazole metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Climbazole-d4 Sample Preparation

This document provides detailed application notes and standardized protocols for the sample preparation of Climbazole-d4 for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Climbazole is a topical antifungal agent used in various pharmaceutical and cosmetic products to treat fungal skin infections like dandruff and eczema. For pharmacokinetic, toxicokinetic, and biomonitoring studies, accurate quantification of Climbazole in biological and environmental matrices is crucial. This compound, a deuterated analog, is commonly employed as an internal standard in quantitative analyses to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] The choice of sample preparation technique is critical for removing interfering substances and enriching the analyte of interest, thereby enhancing the sensitivity and specificity of the analytical method.

This document outlines three common and effective sample preparation techniques for this compound analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Quantitative Data Summary

The selection of a sample preparation method often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes key quantitative parameters associated with different analytical methods for Climbazole, often using this compound as an internal standard.

| Parameter | Method | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | UHPLC-MS/MS | Artificial Skin & Human Scalp | 4 ng/mL | [1][2] |

| UHPLC-MS/MS | Human Scalp | 2 ng/mL | [3] | |

| LC-MS/MS | Human Urine | ~1.5 µg/L | [4] | |

| HPLC | Environmental Water | 0.012 µg/L | [5] | |

| Limit of Detection (LOD) | UHPLC-MS/MS | Artificial Skin & Human Scalp | 1 ng/mL | [1][2] |

| UHPLC-MS/MS | Human Scalp | 1 ng/mL | [3] | |

| HPLC | Environmental Water | 0.012 µg/L | [5] | |

| Recovery | Dummy Molecularly Imprinted SPE | Environmental Water | 82.3 - 96.2% | [5] |

| Online SPE | Spiked Pooled Urine | 97 - 103% | [4] | |

| Linear Range | UHPLC-MS/MS | Artificial Skin & Human Scalp | 4 - 2000 ng/mL | [1][2] |

| Precision (RSD) | Dummy Molecularly Imprinted SPE | Environmental Water | 0.6 - 4.9% | [5] |

Experimental Protocols

Solid-Phase Extraction (SPE) for Urine and Water Samples

Solid-phase extraction is a highly selective method for isolating analytes from complex matrices, providing high recovery and clean extracts.[6] It is particularly suitable for urine and environmental water samples.[2][4][5]

Protocol: Offline SPE for this compound from Urine/Water

This protocol is based on methodologies using hydrophilic-lipophilic balanced (HLB) or similar polymeric sorbents.

Materials:

-

SPE cartridges (e.g., Oasis HLB, 200 mg)

-

SPE vacuum manifold

-

Biological sample (e.g., urine) or water sample

-

Internal Standard (this compound) spiking solution

-

Methanol (for conditioning and elution)

-

Acetone (for elution)

-

Deionized water (for equilibration and washing)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment:

-

For urine samples, an enzymatic hydrolysis step may be required to cleave glucuronide conjugates of Climbazole metabolites.[4] This typically involves incubation with β-glucuronidase.

-

Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to remove particulates.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.

-

Spike with an appropriate amount of this compound internal standard solution.

-

Adjust the sample pH if necessary (e.g., to pH 6) to optimize analyte retention.[2]

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges sequentially with:

-

3 mL of Methanol

-

3 mL of Deionized Water

-

-

Ensure the sorbent bed does not go dry before sample loading.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a slow, steady flow rate (e.g., 1-2 mL/min) using gentle vacuum.

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

-

Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard with a suitable solvent. A common elution solvent is a mixture of methanol and acetone (e.g., 60:40, v/v).[2] Use an appropriate volume (e.g., 2 x 2 mL).

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. A dispersive liquid-liquid microextraction (DLLME) method has been noted for its efficiency with small sample and solvent volumes.[7]

Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for Plasma/Milk

Materials:

-

Biological sample (e.g., plasma, milk)

-

Internal Standard (this compound) spiking solution

-

Extraction Solvent (e.g., 1,2-dichloromethane)

-

Disperser Solvent (e.g., ethanol)

-

Centrifuge

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Transfer a known volume (e.g., 500 µL) of the liquid sample into a conical centrifuge tube.

-

Spike with the this compound internal standard solution.

-

Add any necessary buffers or salts to adjust pH and ionic strength.

-

-

Extraction:

-

Prepare a mixture of the extraction solvent (e.g., 100 µL of 1,2-dichloromethane) and the disperser solvent (e.g., 300 µL of ethanol).

-

Rapidly inject this mixture into the sample tube. A cloudy solution should form, indicating the dispersion of the extraction solvent as fine droplets.

-

Vortex for 30-60 seconds to facilitate the transfer of the analyte into the extraction solvent.

-

-

Phase Separation:

-

Centrifuge the mixture at high speed (e.g., 12,000 x g for 5 minutes) to separate the organic and aqueous phases. The small volume of extraction solvent containing the analyte will sediment at the bottom of the conical tube.

-

-

Collection and Analysis:

-

Carefully collect the sedimented organic phase using a microsyringe.

-

The collected solvent can be directly injected into the LC-MS system or evaporated and reconstituted in mobile phase if necessary.

-

Protein Precipitation (PPT) for Plasma and Serum

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma or serum prior to analysis.[6] It is often used in high-throughput applications.

Protocol: Protein Precipitation for Plasma/Serum

Materials:

-

Plasma or serum sample

-

Internal Standard (this compound) spiking solution

-

Precipitating agent (e.g., cold acetonitrile or methanol)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Aliquot a known volume (e.g., 100 µL) of plasma or serum into a microcentrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

-

Precipitation:

-

Add a volume of cold precipitating agent, typically in a 3:1 or 4:1 ratio of solvent to sample (e.g., 300 µL of cold acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection into the LC-MS system.

-

Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility with the chromatographic system.

-

References

- 1. Ultra-high-performance liquid chromatography-tandem mass spectrometry measurement of climbazole deposition from hair care products onto artificial skin and human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive and simultaneous quantification of zinc pyrithione and climbazole deposition from anti-dandruff shampoos onto human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated LC-MS/MS method for the quantification of climbazole metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dummy molecularly imprinted solid phase extraction of climbazole from environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation for Climbazole-d4

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Climbazole-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am not seeing a peak for this compound. What are the potential causes and solutions?

A: This issue can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting guide:

-

Verify Standard and Sample Integrity:

-

Ensure the this compound standard is not degraded. Prepare a fresh stock solution.

-

Confirm the concentration of this compound in your sample is above the limit of detection (LOD) of your instrument. One study reported an LOD of 1 ng/mL for climbazole using a UPLC-MS/MS system.[1]

-

-

Check Instrument Parameters:

-

Injection: Manually inspect the injection process to ensure the sample is being introduced into the system. Check for leaks or blockages in the autosampler.[2]

-

Detection:

-

For UV detection, ensure the wavelength is set appropriately for Climbazole. A common wavelength used for climbazole is 220 nm or 224 nm.[3][4]

-

For Mass Spectrometry (MS) detection, verify the correct MRM transition is being monitored. For deuterated climbazole, a transition of 296.0 > 225.1 has been reported.[1] Ensure the ionization source (e.g., APCI) is functioning correctly.[1]

-

-

-

Review Chromatographic Conditions:

-

Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. An incorrect mobile phase can lead to the analyte not eluting from the column.

-

Column: The column may be clogged or degraded. Try flushing the column or replacing it if necessary.

-

2. Q: My this compound peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors:

-

Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

-

Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. For amine-containing compounds, a slightly acidic mobile phase can help to protonate the analyte and reduce tailing. Consider a mobile phase of acetonitrile and water with a phosphate buffer at pH 4.0.[4]

-

Column Choice: Using a column with end-capping can reduce silanol interactions. A C18 column is commonly used for climbazole analysis.[3][4]

-

-

Column Overload: Injecting too much sample onto the column can lead to peak tailing.[5]

-

Try reducing the injection volume or diluting the sample.

-

-

System Issues:

-

Extra-column dead volume: Ensure all fittings and tubing are properly connected to minimize dead volume.[6]

-

Column Contamination: A contaminated guard column or analytical column can cause peak shape issues. Clean or replace the column as needed.

-

3. Q: I am having trouble separating this compound from other components in my sample matrix. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

-

Optimize Mobile Phase Composition:

-

Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

-

Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase will alter the retention time and can improve separation. A mobile phase of 60:40 (v/v) acetonitrile to a 10 mM potassium dihydrogen phosphate buffer (pH 4.0) has been used successfully.[4]

-

-

Change Column Chemistry:

-

If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

-

-

Adjust Flow Rate:

-

Lowering the flow rate can sometimes increase column efficiency and improve resolution, although it will also increase the run time. A flow rate of 0.8 mL/min has been reported for HPLC analysis of climbazole.[4]

-

-

Temperature:

-

Operating the column at a controlled, elevated temperature (e.g., 35 °C) can improve peak shape and resolution.[4]

-

4. Q: My retention times for this compound are drifting between injections. What could be the cause?

A: Retention time variability can be frustrating and can impact the reliability of your results.

-

Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5]

-

Pump Performance: Inconsistent mobile phase delivery from the pump is a common cause of retention time shifts. Check for leaks, air bubbles in the solvent lines, and ensure the pump seals are in good condition.[6]

-

Mobile Phase Instability: If your mobile phase contains volatile components or is not buffered, its composition can change over time, leading to retention time drift. Prepare fresh mobile phase daily.

-

Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used. Maintaining a constant column temperature is crucial for reproducible results.[2]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the analysis of climbazole, using deuterated climbazole as an internal standard.[1]

-

Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water is often effective.

-

Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UPLC.

-

Injection Volume: 10 µL.[3]

-

Column Temperature: 30 °C.[3]

-

MS Detection:

Protocol 2: HPLC-UV Method for Climbazole Analysis

This protocol is adapted from a method for the simultaneous determination of several anti-dandruff agents.[4]

-

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Symmetry C18, 5 µm, 250 mm x 4.6 mm i.d.[4]

-

Mobile Phase: Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with orthophosphoric acid) = 60:40 (v/v).[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 35 °C.[4]

-

UV Detection: 224 nm.[4]

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for this compound

| Parameter | Value | Reference |

| Instrumentation | UPLC-MS/MS | [1] |

| Ionization Mode | APCI (Positive) | [1] |

| MRM Transition | 296.0 > 225.1 | [1] |

| Linear Range | 4 to 2000 ng/mL | [1] |

| Limit of Detection (LOD) | 1 ng/mL | [1] |

| Limit of Quantification (LOQ) | 4 ng/mL | [1] |

Table 2: HPLC-UV Method Parameters for Climbazole

| Parameter | Value | Reference |

| Instrumentation | HPLC-UV | [4] |

| Column | Symmetry C18 (5 µm, 250 mm x 4.6 mm) | [4] |

| Mobile Phase | Acetonitrile:10mM KH2PO4 (pH 4.0) (60:40) | [4] |

| Flow Rate | 0.8 mL/min | [4] |

| Temperature | 35 °C | [4] |

| Detection Wavelength | 224 nm | [4] |

Visualizations

Caption: Experimental workflow for this compound analysis.

References

- 1. Ultra-high-performance liquid chromatography-tandem mass spectrometry measurement of climbazole deposition from hair care products onto artificial skin and human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. halocolumns.com [halocolumns.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Simultaneous determination of four anti-dandruff agents including octopirox in shampoo products by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

Contamination sources for Climbazole-d4 in laboratory settings.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of Climbazole-d4 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a deuterated form of Climbazole, meaning that four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical properties are nearly identical to unlabeled Climbazole, it can be used to accurately quantify the amount of Climbazole in a sample by correcting for variations during sample preparation and analysis.

Q2: I am seeing a peak for unlabeled Climbazole in my this compound standard. Is my standard contaminated?

There are two primary possibilities for the presence of unlabeled Climbazole:

-